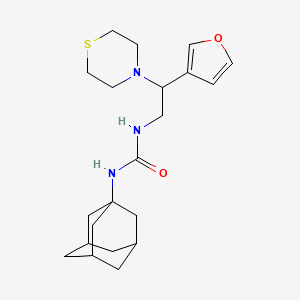![molecular formula C17H17N5O2 B2781545 N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946359-04-2](/img/structure/B2781545.png)
N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been described in numerous methods . For instance, 2-Amino-7-cyclopentyl-N, N-dimethyl-4-(4-methylpiperazin-1-yl)-7 H-pyrrolo[2,3-d]pyrimidine-6-carboxamide was obtained following a specific procedure .Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidines are characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the compound can be further analyzed using techniques such as IR spectrum .Chemical Reactions Analysis
The chemical reactions of pyrrolo[2,3-d]pyrimidines are diverse and depend on the specific compound and conditions . For instance, the introduction of 3-chlorophenyl and carboxamide groups on certain positions of the pyrazolone ring can enhance the anti-inflammatory activities of pyrazolediazenylpyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point of a similar compound, 2-Amino-7-cyclopentyl-N, N-dimethyl-4-(4-methylpiperazin-1-yl)-7 H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, was found to be 195.4–195.8°C .科学的研究の応用
Synthesis and Antimicrobial Activity
N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, due to its complex structure, shares characteristics with compounds that have been used as intermediates in the synthesis of various heterocycles, exhibiting antimicrobial activities. For example, similar compounds incorporating antipyrine moiety have been synthesized and evaluated for their antimicrobial properties, demonstrating the potential utility of this compound in the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Novel Synthetic Approaches
Research into the synthesis of related heterocyclic compounds, such as pyrrolo[1,2-a]pyrimidinediones and pyrimido[1,2-a]isoindolediones, has demonstrated innovative synthetic approaches that may be applicable to this compound. These methods could potentially be adapted to synthesize novel derivatives with enhanced biological or chemical properties (Stájer*, Szabó, Sohår, Csámpai, & Sillanpää, 2006).
Computational Studies and NLO Properties
Furthermore, compounds structurally similar to this compound have been subjects of computational studies and analyses for non-linear optical (NLO) properties and molecular docking. These studies can provide insights into the electronic structure, potential biological interactions, and material applications of such compounds, paving the way for the development of novel materials or drugs based on their unique properties (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division . The compound’s interaction with CDK2 results in significant cytotoxic activities against certain cancer cell lines .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces alterations in cell cycle progression and apoptosis within HCT cells .
将来の方向性
The future directions in the research of pyrrolo[2,3-d]pyrimidines could involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
N-(2-cyanoethyl)-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-5-6-14-19-15-12(16(23)22(14)10-11)9-13(21(15)3)17(24)20(2)8-4-7-18/h5-6,9-10H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMHHTBGTJVSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N(C)CCC#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2781462.png)

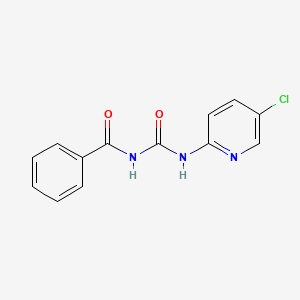

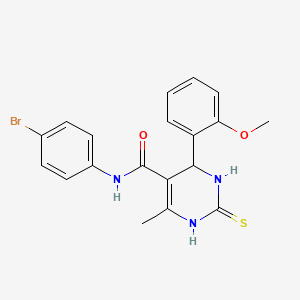
![[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2781471.png)
![3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide](/img/structure/B2781473.png)
![3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781475.png)
![3-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781476.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)
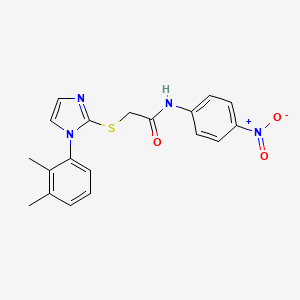
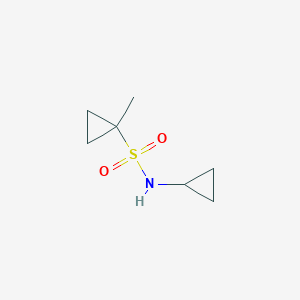
![Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2781481.png)
